
Epipregnanolone sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epipregnanolone sulphate, also known as 3β-hydroxy-5β-pregnan-20-one sulphate, is an endogenous neurosteroid. It is a sulphated derivative of epipregnanolone, which itself is a metabolite of progesterone. This compound acts as a negative allosteric modulator of the GABA A receptor and a TRPM3 channel activator . It plays a significant role in modulating neuronal excitability and has been studied for its potential therapeutic applications in various neurological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Epipregnanolone sulphate is synthesized from progesterone through a two-step enzymatic process involving 5β-reductase and 3β-hydroxysteroid dehydrogenase . The intermediate in this transformation is 5β-dihydroprogesterone. The sulphation of epipregnanolone is typically achieved using sulphotransferase enzymes that utilize 3’-phospho-5’-adenylyl sulphate (PAPS) as the sulfonate donor .
Industrial Production Methods: Industrial production of this compound involves the biotransformation of progesterone using microbial or enzymatic systems. The process is optimized for high yield and purity, often involving fermentation techniques followed by purification steps such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Epipregnanolone sulphate undergoes various chemical reactions, including:
Oxidation: Conversion to epipregnanolone through desulphation.
Reduction: Reduction of the ketone group to form dihydro derivatives.
Substitution: Sulphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: Requires nucleophilic reagents and appropriate catalysts.
Major Products:
Desulphated Epipregnanolone: Formed through oxidation.
Dihydro Derivatives: Formed through reduction reactions.
Scientific Research Applications
Epipregnanolone sulphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study steroid metabolism and sulphation processes.
Biology: Investigated for its role in modulating ion channels and neurotransmitter receptors.
Mechanism of Action
Epipregnanolone sulphate exerts its effects primarily through modulation of ion channels and neurotransmitter receptors. It acts as a negative allosteric modulator of the GABA A receptor, reducing the receptor’s response to GABA . Additionally, it activates TRPM3 channels, influencing calcium ion influx and neuronal excitability . These actions are mediated through specific binding sites on the receptors and channels, altering their conformation and function.
Comparison with Similar Compounds
Epipregnanolone sulphate is unique among neurosteroids due to its specific sulphation and its dual role as a GABA A receptor modulator and TRPM3 channel activator. Similar compounds include:
Pregnenolone Sulphate: Another sulphated neurosteroid with excitatory effects on the brain.
Allopregnanolone: A positive allosteric modulator of the GABA A receptor, contrasting with the inhibitory effects of this compound.
Isopregnanolone: Shares structural similarities but has different receptor modulation properties.
Properties
Molecular Formula |
C21H34O5S |
|---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
[(3S,5R,10S,13S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H34O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19H,4-12H2,1-3H3,(H,23,24,25)/t14-,15+,16?,17?,18?,19?,20+,21-/m1/s1 |
InChI Key |
MENQCIVHHONJLU-ACWDEBGSSA-N |
Isomeric SMILES |
CC(=O)C1CCC2[C@@]1(CCC3C2CC[C@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiabicyclo[3.1.0]hexane-4,6-dicarboxylicacid,4-amino-,(1R,4S,5S,6S)-(9CI)](/img/structure/B10774181.png)
![[3-[[2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-4-(pyridin-4-ylamino)pyrimidin-5-yl]oxymethyl]oxetan-3-yl]methanol](/img/structure/B10774189.png)
![3-Methyl-5-(5-methylpyridin-3-yl)-8-[(piperidin-4-yl)amino]-1,2-dihydro-1,7-naphthyridin-2-one](/img/structure/B10774190.png)

![(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B10774227.png)
![(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774235.png)
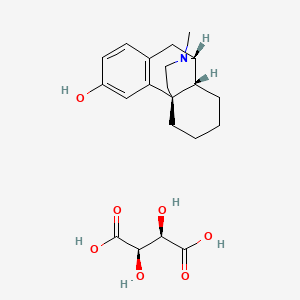
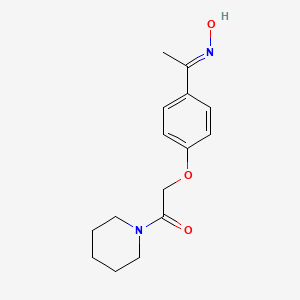
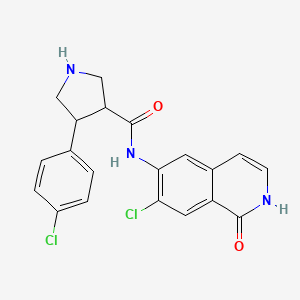
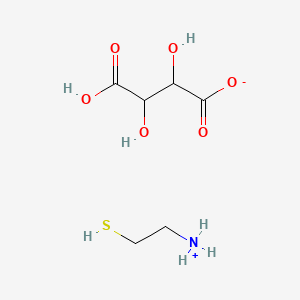
![1-(5-cyclohexyl-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl)-3-[4-(4-pyridin-3-ylpiperazin-1-yl)phenyl]urea](/img/structure/B10774281.png)
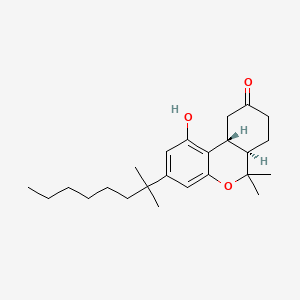
![1-[2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]ethanone](/img/structure/B10774285.png)
![[1-[[2-[[3,4-Dihydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate](/img/structure/B10774286.png)
